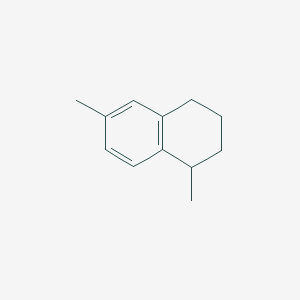
1,6-Dimethyltetraline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyltetraline is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of two methyl groups attached to the first and sixth positions of the tetralin ring. The molecular formula of this compound is C12H16, and it has a molecular weight of 160.26 g/mol
Méthodes De Préparation
1,6-Dimethyltetraline can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene. The process involves the use of a solid cyclization catalyst, such as an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite. The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins . Industrial production methods may involve similar catalytic processes to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1,6-Dimethyltetraline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
1,6-Dimethyltetraline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,6-Dimethyltetraline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the conversion of other organic compounds. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
1,6-Dimethyltetraline can be compared with other dimethyltetralins, such as 1,5-Dimethyltetralin and 2,6-Dimethyltetralin. These compounds share similar structural features but differ in the positions of the methyl groups on the tetralin ring. The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,6-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h6-8,10H,3-5H2,1-2H3 |
Clé InChI |
KWSOSNULPSERHY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


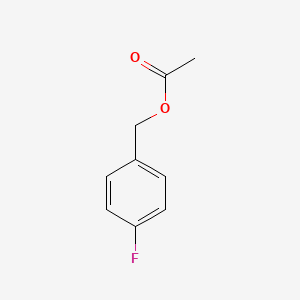

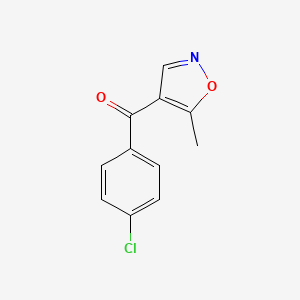
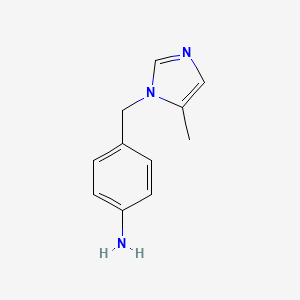
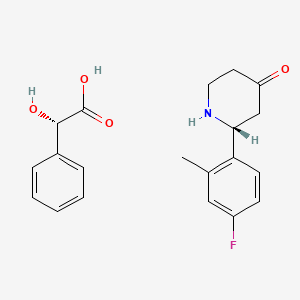
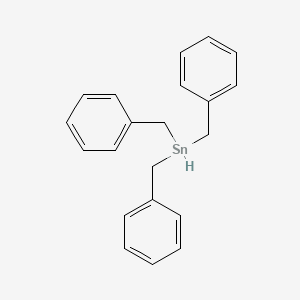
![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-3-yloxy)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8406830.png)



![4-[(6-Bromo-pyridine-3-carbonyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8406856.png)
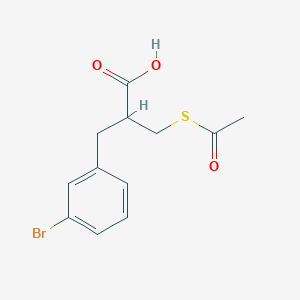
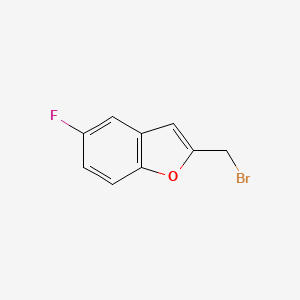
![Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B8406878.png)
